3,3'-Bis[2,4-dibromothiophene]
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2Br4S2 |
|---|---|
Molecular Weight |
481.9g/mol |
IUPAC Name |
2,4-dibromo-3-(2,4-dibromothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H2Br4S2/c9-3-1-13-7(11)5(3)6-4(10)2-14-8(6)12/h1-2H |
InChI Key |
NZUUGTRIDOAFIS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(S1)Br)C2=C(SC=C2Br)Br)Br |
Canonical SMILES |
C1=C(C(=C(S1)Br)C2=C(SC=C2Br)Br)Br |
Origin of Product |
United States |
Strategic Importance of Brominated Thiophene Architectures in Contemporary Chemical Research
Brominated thiophene (B33073) architectures are fundamental building blocks in modern chemical research, primarily due to their utility in constructing complex organic molecules and polymers. The presence of bromine atoms on the thiophene ring provides reactive sites for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. mdpi.comrsc.org These reactions allow for the precise and controlled formation of carbon-carbon bonds, enabling the synthesis of tailored organic materials with specific electronic and optical properties.
The electron-withdrawing nature of bromine atoms influences the electronic structure of the thiophene ring, which is crucial for applications in organic electronics. smolecule.com This modification of electron density affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's semiconducting and light-emitting characteristics. researchgate.net Consequently, brominated thiophenes are extensively used as precursors in the synthesis of conductive polymers, organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org
Furthermore, the strategic placement of bromine atoms can direct the regiochemistry of subsequent chemical transformations, offering a powerful tool for creating well-defined and highly ordered molecular structures. This level of control is essential for achieving optimal performance in electronic devices, where charge transport and device efficiency are highly dependent on molecular arrangement and purity. The versatility and reactivity of brominated thiophenes underscore their strategic importance in advancing the frontiers of materials science and organic synthesis.
Contextualizing 3,3 Bis 2,4 Dibromothiophene Within the Thiophene Dimer Building Block Paradigm
Within the broader category of thiophene-based materials, thiophene (B33073) dimers, or bithiophenes, represent a fundamental structural motif. These molecules, consisting of two interconnected thiophene rings, serve as elementary units for constructing larger, more complex oligothiophenes and polythiophenes. The properties of these larger systems are significantly influenced by the nature of the linkage between the thiophene units and the substituents attached to the rings.
3,3'-Bis[2,4-dibromothiophene] is a specific example of a thiophene dimer where the two rings are connected at their 3-positions. This 3,3'-linkage imparts a non-coplanar or twisted conformation to the molecule, which can influence its packing in the solid state and its electronic properties. The four bromine atoms, two on each thiophene ring at the 2- and 4-positions, are key functionalization points. These bromine atoms can be selectively replaced through various cross-coupling reactions to introduce different functional groups, thereby allowing for the fine-tuning of the molecule's properties. mdpi.com
The specific arrangement of bromine atoms in 3,3'-Bis[2,4-dibromothiophene] makes it a versatile building block for creating a variety of complex structures. For instance, it can be used to synthesize ladder-type or fused thiophene systems, which are of great interest for their rigid, planar structures and excellent charge transport characteristics. acs.org The ability to control the substitution pattern on the thiophene rings through the use of such precisely brominated dimers is a cornerstone of the "building block" approach in materials chemistry.
Current Research Trajectories and Interdisciplinary Relevance of the Compound
Current research involving 3,3'-Bis[2,4-dibromothiophene] and related brominated thiophene (B33073) dimers is largely focused on their application in organic electronics and materials science. Scientists are actively exploring the synthesis of novel conjugated polymers and small molecules derived from these building blocks for use in a range of electronic devices.
One major research trajectory is the development of new semiconducting materials for organic field-effect transistors (OFETs) . The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor, which in turn is influenced by the molecular structure and solid-state packing of the organic material. By using 3,3'-Bis[2,4-dibromothiophene] as a starting material, researchers can synthesize polymers with controlled regioregularity and intermolecular interactions, aiming to enhance charge transport. rsc.org
Another significant area of research is in organic photovoltaics (OPVs) . The efficiency of solar cells relies on the ability of the active layer to absorb light and efficiently separate and transport charges. Thiophene-based polymers, synthesized from brominated precursors, are promising materials for the active layer in OPVs due to their tunable band gaps and absorption spectra. researchgate.net
The interdisciplinary relevance of 3,3'-Bis[2,4-dibromothiophene] extends beyond electronics to fields such as supramolecular chemistry and the development of chemosensors . The ability to functionalize the thiophene rings allows for the creation of molecules that can self-assemble into well-defined nanostructures or selectively bind to specific analytes. rsc.org
Computational and Theoretical Investigations of 3,3 Bis 2,4 Dibromothiophene and Its Derivatives
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. scispace.com For thiophene-based compounds like 3,3'-Bis[2,4-dibromothiophene], DFT calculations provide valuable insights into their electronic properties, which are crucial for applications in organic electronics. rsc.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's electronic behavior. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optical properties of the molecule. ajchem-a.com
Theoretical calculations, often performed at levels like B3LYP/6-31G(d), are used to determine the HOMO and LUMO energy levels. For instance, in a study of related thiophene (B33073) derivatives, DFT calculations provided HOMO and LUMO energy levels of -5.85 eV and -0.72 eV, respectively, resulting in a band gap of 5.13 eV. acs.org The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. In many thiophene oligomers, the HOMO and LUMO are delocalized along the π-conjugated backbone.
The HOMO-LUMO gap can be tuned by chemical modifications. For example, the introduction of different comonomers into a polymer backbone containing BODIPY units allowed for the predictable tuning of the HOMO energy levels, while the LUMO levels remained relatively constant. rsc.org This demonstrates the potential to rationally design materials with desired electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene (B52689) Derivative | -5.85 | -0.72 | 5.13 | B3LYP/6-31G(d) acs.org |
| CPCPFA | -5.27 | -1.57 | 3.70 | DFT researchgate.net |
| BDHTT-BBT | -5.7 | -2.9 | 2.80 | Electrochemical Measurements acs.org |
Charge Density Distribution and Electrostatic Potential Studies
The charge density distribution and molecular electrostatic potential (MEP) are fundamental properties that govern a molecule's reactivity and intermolecular interactions. The MEP is a visual representation of the total electrostatic potential on the surface of a molecule and is a useful tool for identifying sites for electrophilic and nucleophilic attack. scispace.com
In computational studies, regions of negative electrostatic potential, often colored red or yellow, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, typically colored blue, are electron-deficient and prone to nucleophilic attack. scispace.com For brominated thiophenes, the electron-withdrawing nature of the bromine atoms significantly influences the charge distribution. The bromine atoms and the sulfur atom in the thiophene ring are expected to be regions of negative electrostatic potential.
The charge distribution can be affected by the molecule's environment. For example, a study on a different molecule showed that intermolecular interactions in the active site of an enzyme significantly altered the charge density and electrostatic potential compared to the gas phase. nih.gov This highlights the importance of considering the local environment when studying the electronic properties of molecules. In polymers derived from 3,3'-Bis[2,4-dibromothiophene], the charge distribution along the polymer chain and the electrostatic potential surface will dictate how the polymer interacts with other molecules and how charges are transported through the material.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of molecules are critical to their function. Computational methods such as conformational analysis and molecular dynamics (MD) simulations provide a window into the complex conformational landscapes of molecules like 3,3'-Bis[2,4-dibromothiophene] and its derivatives. mpg.denih.gov
Intramolecular Torsional Barriers and Rotational Isomerism
The rotation around the single bond connecting the two thiophene rings in 3,3'-bithiophene (B186561) systems gives rise to different rotational isomers, or conformers. The planarity of the molecule is a key factor influencing its electronic properties, as a more planar conformation leads to a higher degree of π-conjugation. acs.org The energy required to rotate around this bond is known as the torsional barrier.
In substituted bithiophenes, steric hindrance between substituents on adjacent rings can lead to a twisted conformation. For example, X-ray crystal structures of some thieno[3,2-b]thiophene dimers have shown significant torsion angles, leading to a deviation from planarity and a blue shift in their absorption spectra. acs.org DFT calculations are often employed to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. For instance, fluorination of the poly(3-alkylthiophene) backbone has been shown to result in a more co-planar backbone, as suggested by DFT calculations. acs.org
Non-covalent Interactions within Thiophene Oligomers and Polymers
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in determining the supramolecular structure of thiophene-based materials. ulb.ac.be These interactions influence the packing of molecules in the solid state and the morphology of thin films, which in turn affect their charge transport properties.
Reaction Mechanism Elucidation and Transition State Calculations
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic routes. Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms and calculating the structures and energies of transition states. sumitomo-chem.co.jp
For reactions involving 3,3'-Bis[2,4-dibromothiophene], such as polymerization reactions, computational studies can help to identify the most likely reaction pathways. These calculations can provide detailed information about the intermediates and transition states involved in processes like Stille coupling or Suzuki coupling, which are commonly used to synthesize conjugated polymers. sumitomo-chem.co.jp
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. sumitomo-chem.co.jp By calculating the activation energies for different possible pathways, researchers can predict which reaction is more likely to occur. For example, in a study of a Suzuki coupling reaction, DFT calculations were used to estimate the activation Gibbs free energy of the transmetalation step. sumitomo-chem.co.jp
In the context of polymerization of dibrominated thiophenes, computational studies can elucidate the mechanism of chain growth. For example, a plausible mechanism for the electrochemical polymerization of a dithienothiophene derivative was proposed based on computational chemistry at different oxidation potentials. rsc.org Similarly, the mechanism of the "halogen dance" reaction, a base-promoted isomerization of dihalothiophenes, has been investigated using DFT, revealing a multi-step process with submerged transition states. whiterose.ac.uk These computational insights are crucial for optimizing reaction conditions and developing new catalysts for the synthesis of well-defined thiophene-based polymers.
Predictive Modeling for Polymerization Outcomes and Material Characteristics
Computational modeling has become an indispensable tool for forecasting the outcomes of polymerization reactions and the resultant material properties, offering a pathway to design novel materials with targeted characteristics in silico. mdpi.comrsc.org For monomers like 3,3'-Bis[2,4-dibromothiophene], theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for predicting the electronic and structural properties of their corresponding polymers. rsc.orgscispace.com These models allow researchers to understand how structural modifications to the monomer backbone affect the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the band gap of the resulting polymers. rsc.orgscispace.com
Predictive models can simulate polymerization pathways, such as those initiated by metal-mediated cross-coupling reactions of brominated thiophenes. researchgate.net By calculating parameters for oligomers of increasing length (e.g., dimers, trimers, tetramers), researchers can extrapolate the properties of the infinite polymer chain. hutchisonlab.orgresearchgate.net This approach provides estimates for key electronic properties like ionization potential, electron affinity, and HOMO-LUMO energy gaps, which are fundamental to a material's performance in electronic devices. hutchisonlab.orgresearchgate.net For instance, DFT calculations have been used to show that substitutions on the thiophene ring, such as with bromine, can disturb the delocalization of π-electrons along the polymer backbone, which in turn influences charge transport properties. rsc.org
Furthermore, the rise of machine learning (ML) has introduced powerful new methodologies for predicting polymer properties with high accuracy. acs.orgllnl.gov These ML models can be trained on datasets of known polymers to learn complex structure-property relationships. oup.comnih.govosti.gov By representing the monomer structure, such as 3,3'-Bis[2,4-dibromothiophene], using molecular fingerprints or graph-based techniques, these models can rapidly predict properties like glass transition temperature, dielectric constant, and refractive index for newly designed polymers, significantly accelerating the material discovery process. mdpi.comllnl.goviastate.edu This synergy between quantum chemical calculations and machine learning facilitates the high-throughput screening of virtual polymer libraries to identify candidates with optimal characteristics for specific applications, such as organic photovoltaics or electronics. rsc.orgnih.gov
Table 1: Predicted Electronic Properties of Thiophene-Based Polymers from Computational Models This table presents representative data for computationally modeled thiophene-based polymers, illustrating the types of predictions made for materials derived from monomers similar to 3,3'-Bis[2,4-dibromothiophene].
| Polymer/Oligomer System | Computational Method | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| Polythiophene (8T) | B3LYP/6-31G(d,p) | -4.98 | -2.58 | 2.40 | scispace.com |
| Poly(3-hexylthiophene) (P3HT) Dimer (Br-substituted) | DFT | Not Specified | Not Specified | Not Specified (notes significant dihedral torsion) | rsc.org |
| Thiophene-Quinoxaline Copolymer | DFT/B3LYP/6-31G(d) | -5.32 | -3.11 | 2.21 | rsc.org |
| Generic Polythiophene | Bicerano Model | Not Specified | Not Specified | Not Specified (Predicted Refractive Index: 1.768) | mdpi.com |
| Oligothiophene (Trimer) | DFT | -5.6 (Extrapolated Polymer Value) | -2.5 (Extrapolated Polymer Value) | 3.1 (Extrapolated Polymer Value) | hutchisonlab.org |
Simulations of Spectroscopic Signatures (e.g., UV-Vis, NMR) from Theoretical Models
Theoretical models are extensively used to simulate and interpret the spectroscopic signatures of molecules like 3,3'-Bis[2,4-dibromothiophene] and its derivatives. These simulations provide a powerful link between the molecular structure and its experimental spectra, aiding in structural confirmation and the understanding of electronic properties. yok.gov.tr
For Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a standard computational tool for simulating electronic excitation spectra. scispace.comyok.gov.tr By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) of a molecule. mdpi.comresearchgate.net These calculations help to understand the nature of electronic transitions, which are typically π → π* transitions in conjugated systems like polythiophenes. scispace.com For thiophene-based polymers, simulated UV-Vis spectra can reveal how factors like chain length, substitution, and conformation affect the absorption profile and the optical band gap. mdpi.com
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, computational methods can predict chemical shifts (δ). rsc.orgliverpool.ac.uk Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). ucl.ac.uklibretexts.orgresearchgate.net These theoretical chemical shifts for ¹H and ¹³C nuclei are invaluable for assigning peaks in experimental spectra, confirming molecular structures, and analyzing conformational characteristics. rsc.orgliverpool.ac.uk For complex molecules and polymers, where experimental spectra can be difficult to interpret, simulated NMR data provides a basis for understanding how the electronic environment of each atom is influenced by factors such as substituents (e.g., bromine atoms) and intramolecular interactions. rsc.orgucl.ac.uk
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Thiophene Derivatives This table provides examples of how simulated spectroscopic data for thiophene-related compounds compare with experimental measurements, a practice applicable to the study of 3,3'-Bis[2,4-dibromothiophene].
| Compound/System | Spectroscopy | Theoretical Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| Oligothiophenes (Generic) | UV-Vis (λmax) | TD-DFT/B3LYP | 400–540 nm range | Correlates with experimental trends | scispace.com |
| Bithiophene Derivative (Ligand L¹) | ¹H NMR (δ, ppm) | MPW1PW91/6-311+G(d,p) | 7.78 (Ha), 7.60 (He), 7.44 (Hc) | Matches experimental data well | rsc.org |
| Polythiophene (T2) | UV-Vis (λmax) | TD-DFT B3LYP/6-31-G(d) | ~3.1 eV (~400 nm) | ~3.0 eV (~413 nm) | researchgate.net |
| p-Doped Poly(3-hexylthiophene) | UV-to-IR Absorption | DFT/TD-DFTB | Calculated spectra show two prominent bands | Good agreement with experimental spectra | researchgate.net |
| 3-Bromo-4-(2-pyridyl)thiophene | HOMO-LUMO Gap (eV) | DFT | 5.2 eV | Not directly measured, used for property analysis |
Advanced Spectroscopic and Structural Characterization of 3,3 Bis 2,4 Dibromothiophene Polymers and Oligomers
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Connectivity
In the polymerization of substituted thiophenes, different coupling patterns can arise, leading to variations in regioregularity. For instance, in poly(3-alkylthiophene)s, head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings are possible. cmu.edu The regiochemistry significantly impacts the polymer's ability to form a planar conformation, which is essential for high conjugation and desirable electronic properties. cmu.edu Irregular couplings introduce steric hindrance, causing the thiophene (B33073) rings to twist and disrupting conjugation. cmu.edu
Multi-dimensional NMR techniques are instrumental in assigning these different linkages. tue.nl For example, the analysis of proton and carbon chemical shifts, along with their coupling constants, allows for the unambiguous identification of the regiochemical triads (e.g., HT-HT, HT-HH). researchgate.net In complex systems, 2D NMR experiments that correlate the chemical shifts of protons with the carbon atoms they are attached to are essential for resolving overlapping signals and making precise structural assignments. iupac.org
| Coupling Type | Proton Environment | Typical Chemical Shift (ppm) | Key Correlation (2D NMR) |
|---|---|---|---|
| Head-to-Tail (HT) | Thiophene ring proton | ~7.0 | Correlation to adjacent alkyl side chain protons |
| Head-to-Head (HH) | Thiophene ring proton | ~7.1-7.2 | Distinct cross-peaks indicating proximity of two head-protons |
| Tail-to-Tail (TT) | Thiophene ring proton | ~6.9 | Correlation patterns differing from HT and HH couplings |
Solid-state NMR (ssNMR) provides critical information about the structure and dynamics of polymers in their solid form, which is often the state in which they are used in devices. mst.edu This technique is particularly useful for insoluble or semi-crystalline polymers. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the local conformation and packing of polymer chains. mst.edu
Magic-angle spinning (MAS) is a common technique in ssNMR used to average out anisotropic interactions and obtain higher resolution spectra. mst.edu For polymers of 3,3'-Bis[2,4-dibromothiophene], ssNMR can be used to study the planarity of the thiophene backbone and the arrangement of the side chains in the solid state. This information is complementary to data obtained from X-ray diffraction and provides a more complete picture of the polymer's morphology. pkusz.edu.cn
High-Resolution Mass Spectrometry for End-Group Analysis and Oligomer Distribution
High-resolution mass spectrometry (HRMS) is a vital technique for determining the precise molecular weight of oligomers and for analyzing the end-groups of polymer chains. mdpi.com This information is crucial for understanding the polymerization mechanism and for controlling the properties of the resulting materials. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to generate ions of polymer molecules for mass analysis. researchgate.net
The analysis of the mass spectrum can reveal the distribution of oligomer lengths and the identity of the end-groups, which can be residual initiator fragments or terminating agents. magritek.comfsu.edu For example, in the synthesis of poly(3-hexylthiophene), the end-groups can be hydrogen or bromine, and their ratio can be determined by HRMS, providing insights into the polymerization kinetics. researchgate.net
| Analytical Goal | Mass Spectrometry Technique | Information Obtained | Example |
|---|---|---|---|
| Oligomer Distribution | MALDI-TOF | Distribution of molecular weights of oligomers | Determining the range and average length of short-chain polymers |
| End-Group Analysis | ESI-MS/MS | Identification of the chemical nature of polymer chain ends | Confirming the presence of initiator and terminator fragments |
| Confirmation of Polymer Structure | HRMS | Accurate mass measurement to confirm the elemental composition of repeating units | Verifying the successful synthesis of the target polymer |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conjugation Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the extent of conjugation in a polymer system. mt.comirdg.org These techniques are complementary, as some vibrational modes that are strong in FT-IR may be weak in Raman, and vice versa. thermofisher.com
FT-IR spectroscopy is particularly sensitive to polar functional groups and can be used to identify characteristic vibrations of the thiophene ring, as well as any side chains or end-groups. researchgate.net For polymers of 3,3'-Bis[2,4-dibromothiophene], FT-IR can confirm the presence of C-Br, C-S, and C=C bonds. mdpi.com
Raman spectroscopy is highly sensitive to the C=C stretching vibrations of the conjugated backbone. uc.edu The position and intensity of the Raman bands can be correlated with the effective conjugation length of the polymer. spectroscopyonline.com A shift to lower wavenumbers (red shift) of the C=C stretching mode is indicative of a longer conjugation length and a more planar polymer backbone. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - FT-IR | Typical Wavenumber (cm⁻¹) - Raman | Structural Information |
|---|---|---|---|
| C-H stretch (thiophene) | ~3100 | ~3100 | Presence of thiophene rings |
| C=C symmetric stretch (thiophene) | ~1450 | ~1460 | Conjugation length (position sensitive) |
| C-S stretch | ~840 | ~700 | Presence of thiophene rings |
| C-Br stretch | ~600-700 | ~600-700 | Presence of bromine substituents |
X-ray Diffraction (XRD) for Crystalline Structure and Polymer Morphology
X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure and morphology of polymers in the solid state. uc.eduiastate.edu The diffraction pattern provides information about the arrangement of polymer chains, the degree of crystallinity, and the size and orientation of crystalline domains. uomustansiriyah.edu.iq For semi-crystalline conjugated polymers, the packing of chains significantly influences their electronic properties.
In polymers of 3,3'-Bis[2,4-dibromothiophene], XRD can be used to determine the lamellar stacking distance and the π-π stacking distance between polymer backbones. researchgate.netresearchgate.net These parameters are crucial for understanding charge transport in thin films. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, while broad halos are characteristic of amorphous regions. researchgate.net
While obtaining single crystals of high molecular weight polymers is often challenging, single crystal X-ray diffraction (SCXRD) of oligomers or model compounds provides invaluable, high-resolution structural data. rigaku.commdpi.com The precise atomic coordinates obtained from SCXRD can be used to validate and refine the structural models derived from other techniques like NMR and computational modeling. researchgate.net
For oligomers of 3,3'-Bis[2,4-dibromothiophene], SCXRD can unambiguously determine the bond lengths, bond angles, and torsional angles between the thiophene rings. aps.org This information provides a fundamental understanding of the preferred conformation of the polymer backbone and the nature of intermolecular interactions, such as π-π stacking, which are critical for the material's solid-state properties. acs.org
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Morphology
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive analytical technique used to probe the molecular packing and crystalline structure of polymer thin films. sgservice.com.tw By directing an X-ray beam at a very shallow angle to the film's surface, GIWAXS can provide detailed information about the orientation of polymer chains and their crystalline domains relative to the substrate. mdpi.com This is crucial for understanding the structure-property relationships in semiconducting polymers, where charge transport is highly dependent on molecular organization.
For polymers derived from 3,3'-Bis[2,4-dibromothiophene], GIWAXS analysis would be essential for characterizing the morphology of solution-processed or electropolymerized films. The scattering patterns obtained reveal key structural parameters. Typically, for polythiophenes, two primary diffraction features are of interest:
Lamellar Stacking Peaks (h00): These appear at low q values (out-of-plane direction) and correspond to the d-spacing between polymer backbones, separated by their alkyl side chains.
π-π Stacking Peaks (0k0): These are observed at higher q values (in-plane direction) and represent the distance between adjacent, stacked aromatic backbones, which is a critical parameter for charge hopping between chains. researchgate.net
The analysis can distinguish between "edge-on" and "face-on" orientations of the polymer backbones with respect to the substrate. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is often desirable for efficient in-plane charge transport in field-effect transistors. sgservice.com.tw Thermal annealing or other post-processing treatments can significantly alter the film morphology, and GIWAXS is used to monitor these changes, such as increased crystallinity or reorientation of polymer domains. sgservice.com.twresearchgate.net While specific GIWAXS data for polymers of 3,3'-Bis[2,4-dibromothiophene] are not detailed in the available literature, the technique would be applied to determine these fundamental morphological features, which are predictive of electronic performance.
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a form of Size Exclusion Chromatography (SEC), is the standard and most convenient method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.netshimadzu.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. protocols.io A dissolved polymer sample is passed through columns packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer elution path, causing them to elute later. researchgate.netshimadzu.cz
For polymers synthesized from 3,3'-Bis[2,4-dibromothiophene], GPC/SEC analysis is indispensable for quality control and for correlating polymer chain length with material properties. The analysis provides several key parameters:
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules, which have a greater impact on properties like viscosity and mechanical strength.
Polydispersity Index (Đ) or PDI: The ratio of Mw/Mn, which measures the breadth of the molecular weight distribution. researchgate.net A value of 1 indicates a monodisperse sample where all chains are of equal length, while typical synthetic polymers have a Đ greater than 1. Step-growth polymerizations often yield Đ values around 2.0. researchgate.net
The results are typically calibrated against known standards, such as polystyrene. shimadzu.cz This characterization is fundamental to establishing reproducible synthesis protocols and understanding how molecular weight influences the electronic and physical properties of the resulting polymer films.
Table 1: Representative GPC Data for a Polythiophene Derivative This table presents typical data obtained for a polythiophene; specific values for poly(3,3'-Bis[2,4-dibromothiophene]) would require experimental determination.
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | 15,000 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 26,000 | Weight-Average Molecular Weight |
| Đ (PDI) | 1.73 | Polydispersity Index (Mw/Mn) |
Electrochemical Characterization Techniques (Cyclic Voltammetry, Impedance Spectroscopy)
Electrochemical methods are vital for assessing the electronic properties of conjugated polymers derived from 3,3'-Bis[2,4-dibromothiophene]. These techniques probe the energy levels of the material and the behavior of charge carriers within the polymer film.
Cyclic Voltammetry (CV) is a primary technique used to investigate the redox behavior (oxidation and reduction) of a material. rsc.org A polymer film is coated onto a working electrode and immersed in an electrolyte solution, and the potential is swept back and forth while the resulting current is measured. rsc.org The resulting voltammogram provides information on the oxidation and reduction potentials, electrochemical stability, and doping processes. acs.org
Electrochemical Impedance Spectroscopy (EIS) is a complementary technique that provides insight into the interfacial properties of the polymer film, such as charge transfer resistance and capacitance. nih.gov It works by applying a small sinusoidal AC voltage perturbation at various frequencies and measuring the current response. EIS is particularly useful for studying the properties of the electrode-polymer-electrolyte interface, which is critical for applications in sensors, batteries, and electrochromic devices. researchgate.net
Redox Potentials and Electrochemical Band Gaps
The cyclic voltammogram of a conjugated polymer reveals the potentials at which it can be p-doped (oxidized) and n-doped (reduced). From the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) peaks, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated relative to a reference electrode.
The electrochemical band gap (E_g^ec), a key parameter for semiconducting materials, is calculated from the difference between the onset potentials of the first oxidation and reduction waves. beilstein-journals.org
E_g^ec = E_onset,ox - E_onset,red
For many polythiophenes, the reduction process can be irreversible or difficult to observe. In such cases, the optical band gap determined from UV-Vis spectroscopy is often used as a complementary measure. The redox potentials and resulting band gap are highly dependent on the monomer structure. acs.orgresearchgate.net For instance, the electrochemical reduction of 3,4-dibromothiophene (B32776) has been reported at potentials of -1.68 V (on Ag) and -1.76 V (on Au). The polymerization of this monomer would yield a polymer with its own distinct redox profile.
Table 2: Illustrative Electrochemical Properties for a Polythiophene Derivative Data are representative and based on values reported for related polythiophene systems. acs.orgbeilstein-journals.org
| Property | Method | Typical Value | Significance |
|---|---|---|---|
| Oxidation Onset (E_onset,ox) | Cyclic Voltammetry | 0.8 V vs. Ag/Ag+ | Relates to HOMO energy level; p-doping potential |
| Reduction Onset (E_onset,red) | Cyclic Voltammetry | -1.0 V vs. Ag/Ag+ | Relates to LUMO energy level; n-doping potential |
| Electrochemical Band Gap (E_g^ec) | Calculated from CV | 1.8 eV | Energy difference between HOMO and LUMO |
Electropolymerization Mechanisms
Electropolymerization is a direct method for synthesizing a conductive polymer film on an electrode surface. The process for thiophene-based monomers generally proceeds via anodic oxidation. nih.gov A simplified mechanism involves several key steps:
Monomer Oxidation: The initial step is the oxidation of the monomer (e.g., a derivative of 3,3'-Bis[2,4-dibromothiophene]) at the electrode surface to form a radical cation. This occurs at a specific anodic peak potential. nih.gov
Radical Cation Coupling: Two radical cations then couple to form a protonated dimer.
Deprotonation: The dimer loses two protons to form a neutral, conjugated dimer.
Oligomerization: The dimer, having a lower oxidation potential than the monomer, is readily oxidized, allowing it to react with other radical cations. This process repeats, extending the polymer chain. nih.gov
The polymer precipitates onto the electrode surface once it becomes insoluble in the electrolyte solution. The bromine atoms at the 2 and 4 positions of the thiophene rings in 3,3'-Bis[2,4-dibromothiophene] are expected to be removed during the polymerization process, leading to the formation of new C-C bonds and a conjugated polymer backbone. The potential required for the initial monomer oxidation is a critical parameter that influences the structure and quality of the resulting polymer film. acs.org
Applications of 3,3 Bis 2,4 Dibromothiophene Derived Materials in Advanced Functional Technologies
Organic Electronics and Optoelectronics
The versatility of thiophene-based chemistry allows for the creation of conjugated polymers and oligomers with properties suitable for electronic and optoelectronic devices. d-nb.info Materials derived from brominated bithiophenes, such as 3,3'-Bis[2,4-dibromothiophene], are integral to the development of next-generation organic electronics due to their tunable semiconducting and photophysical characteristics.
For instance, polymers based on dithienothiophene (DTT), which can be synthesized from dibromothiophene precursors, have shown significant promise. rsc.org One study on DTT-based polymers reported a charge mobility of 0.048 cm²/V·s and an impressive thermal stability, maintaining a mobility of 0.13 cm²/V·s at 200 °C, with a current on/off ratio exceeding 10⁵. rsc.org Another DTT-diketopyrrolopyrrole (DPP) based polymer achieved a high mobility of 5.32 cm²/V·s, highlighting the potential of these materials in high-performance OFETs. rsc.org The introduction of specific side chains and the resulting molecular packing, whether "face-on" or "edge-on," significantly influences these properties. rsc.org
| Polymer System | OFET Mobility (cm²/V·s) | On/Off Ratio | Reference |
| DTT-based homopolymer | 0.048 (0.13 at 200°C) | > 10⁵ | rsc.org |
| Methylated DTT-DPP polymer | 5.32 | Not Specified | rsc.org |
| TTF-Thiophene-DPP polymer (from chlorobenzene) | 3.8 x 10⁻² | Not Specified | nih.gov |
| TTF-Thiophene-DPP polymer (from chloroform) | 5.3 x 10⁻² | Not Specified | nih.gov |
| BDHTT-BBT (vacuum deposited) | 3.0 x 10⁻³ | 10⁵ | acs.org |
This table presents a selection of performance data for various thiophene-based polymers in OFETs.
In the realm of Organic Light-Emitting Diodes (OLEDs), materials derived from brominated thiophenes act as precursors for light-emitting materials. Functionalization, made possible by the bromine atoms, allows for the precise tuning of photophysical properties essential for efficient light emission. Thiophene-based polymers and oligomers are among the most utilized organic semiconductor materials in OLEDs. aip.org Poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known thiophene (B33073) derivative, is widely used as a hole-injecting layer in OLEDs. nih.govmdpi.com
Derivatives of 3,4-dibromothiophene (B32776) have been used to synthesize new asymmetric, blue light-emitting materials. optica.org For example, a non-doped OLED device incorporating a material synthesized from a dibromothiophene derivative achieved a maximum efficiency of 1.72 cd/A and a quantum efficiency of approximately 0.67%. optica.org The development of advanced emitters, such as those based on thermally activated delayed fluorescence (TADF), is a key area of research, with thiophene-based structures playing a role. researchgate.netfrontiersin.org
| Device Structure/Material | Emission Color | Max. Efficiency (cd/A) | Quantum Efficiency (%) | Reference |
| Asymmetric Anthracene Derivative | Blue | 1.72 | ~0.67 | optica.org |
This table highlights the performance of an OLED device using a material derived from a dibromothiophene precursor.
Polymers derived from 3,3'-dibromo-2,2'-bithiophene (B32780) are also employed in OPV fabrication. Their electronic properties, including a low bandgap, make them suitable for absorbing a broader range of the solar spectrum, which can lead to higher efficiencies. Thienothiophene-based moieties are widely investigated for solar cell applications. metu.edu.tr In one case, a polymer incorporating a dithienothiophene unit exhibited a low optical bandgap of 1.2 eV, making it suitable for absorbing in the near-infrared region. metu.edu.tr Another DTT-based polymer used as a dopant-free hole transport layer (HTL) in perovskite solar cells (PSCs) showed a high PCE of 14.8% and good operational stability. rsc.org
| Polymer/Device Type | Role | Power Conversion Efficiency (PCE) (%) | Optical Bandgap (eV) | Reference |
| Modified OPV | Active Layer | 7.8 | Not Specified | |
| DTT-based HTL in PSC | Hole Transport Layer | 14.8 | Not Specified | rsc.org |
| PTTDTPy Polymer | Active Layer | (Under investigation) | 1.2 | metu.edu.tr |
This table summarizes the performance of various solar cells incorporating materials derived from dibromothiophenes.
Chemosensors and Bio-sensing Platforms (excluding direct biological interaction/toxicity)
The electronic and optical properties of conjugated polymers derived from thiophenes are sensitive to their local environment. wikipedia.org This responsiveness makes them excellent candidates for the active elements in chemical sensors. d-nb.infowikipedia.org
Polymers synthesized from 3,3'-Bis[2,4-dibromothiophene] and related compounds can act as the core component of a sensor. researchgate.net When exposed to an analyte, interactions can induce changes in the polymer's conjugation, leading to a measurable change in conductivity or optical properties. wikipedia.org Polythiophenes are considered ideal materials for sensing systems due to their high charge transport capability, environmental stability, and the ease with which their structure can be modified to impart selectivity. researchgate.net These polymers can be functionalized with specific recognition units to selectively bind to target analytes. rsc.org
Thiophene-based conducting polymers have demonstrated potential in the detection of various analytes, including hazardous gases and metal ions. rsc.orgmdpi.com For example, polythiophenes with 3,4-alkylthio substituents have shown an ability to form complexes with "soft" metallic ions due to the sulfur atoms in the thioether groups. rsc.org This interaction can be transduced into a detectable signal.
In the field of gas sensing, conducting polymers like PEDOT are recognized for their excellent conductivity and stability, making them attractive for detecting analytes in various environments. mdpi.com The interaction between the analyte gas and the polymer surface alters the material's electrical properties, forming the basis of the sensing mechanism. mdpi.com While specific sensor devices using polymers derived directly from 3,3'-Bis[2,4-dibromothiophene] are not detailed in the provided results, the broader class of functionalized polythiophenes is actively researched for detecting gaseous analytes and metal ions. rsc.orgwku.edu
Electrochromic Devices and Smart Windows
Materials derived from brominated thiophenes are instrumental in the development of electrochromic devices and smart windows. Electrochromism is the phenomenon where a material changes its optical properties, such as color and transparency, in response to an electrical stimulus. This capability is central to smart window technology, which can modulate the transmission of light and heat to improve energy efficiency in buildings.
Polymers synthesized from thiophene monomers, including derivatives of dibromothiophene, exhibit distinct color changes. For instance, the electrochemical polymerization of 3,4-dibromothiophene yields a polymer that transitions between red and blue states. This electrochromic behavior is a key characteristic for display and window applications.
Research into thiophene-based polymers has produced materials with excellent performance metrics. Donor-acceptor-donor (D-A-D) type polymers based on thiophene and quinoxaline (B1680401) derivatives have demonstrated high optical contrast (over 80% in the near-infrared spectrum), rapid switching times of less than 1.5 seconds, and high coloration efficiency. bohrium.com Similarly, viologen polymers bridged with thiophene derivatives not only show electrochromic responses in the near-infrared (NIR) region but also possess properties like fast response times (1.8 s), high contrast (73.7%), and significant coloration efficiency (550 cm²/C). acs.org Copolymers of thiophene derivatives can also be engineered to be solution-processable and to exhibit a neutral black color, a desirable feature for electrochromic displays. rsc.org These advanced materials show promise for not only smart windows but also for applications in energy storage due to their reliable electroactivity. rsc.org
Some advanced devices combine the functionality of an electrochromic window with that of a capacitor, creating an "electrochromic capacitive (ECC) window". rsc.org One such device utilized a blue electrochromic polymer, poly(3,3-bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b] catalysis.blogtaylorfrancis.comdioxepine), achieving high transparency and significant energy storage capacity. rsc.org
Table 1: Performance of Thiophene-Derived Electrochromic Materials
| Polymer/Device Type | Key Performance Metrics | Reference |
| Poly(3,4-dibromothiophene) | Electrochromic transition from red to blue. | |
| Thiophene-Quinoxaline D-A-D Polymer | Optical Contrast: >80% (@ 1600 nm); Switching Time: <1.5 s; Coloration Efficiency: >300 cm²/C. | bohrium.com |
| Thienoviologen Polymer Device | Response Time: 1.8 s; Turn-on Voltage: -0.9 V; Color Contrast: 73.7%; Coloration Efficiency: 550 cm²/C. | acs.org |
| Thieno[3,2-b]thiophene (B52689) Copolymer | Switching Time: ≤1 s; Optical Contrast: >35%; Coloration Efficiency: ~200 cm²/C. | rsc.org |
| Copolymer of TOPT and Thiophene | Band Gap: 2.00 eV; Color Change: Dark Red (reduced) to Green (oxidized); Stability: 1800 cycles. | capes.gov.br |
Catalytic Applications of Thiophene-Based Materials
The distinct electronic structure and the presence of sulfur atoms make thiophene-based materials versatile platforms for catalysis. catalysis.blog The π-conjugated system can facilitate electron transport crucial for electrocatalysis, while the sulfur atoms can interact with metal centers, enhancing catalytic activity. catalysis.blog
Thiophene derivatives are used to construct Covalent Organic Frameworks (COFs), which are porous materials with applications in both photocatalysis and electrocatalysis. catalysis.blog The ability of thiophene-based COFs to absorb visible light and promote charge separation makes them suitable for photocatalytic processes like water splitting and the degradation of organic pollutants. catalysis.blogmdpi.com In electrocatalysis, these materials can serve as platforms for reactions such as the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER). catalysis.blog A study on two-dimensional COFs with trithienylbenzene and benzotrithiophenes cores showed that subtle structural variations could significantly impact photocatalytic hydrogen evolution, with the more planar structure leading to superior activity due to enhanced charge separation and transfer. acs.org
Polythiophene composites have also demonstrated significant catalytic efficacy. A nanocomposite of polythiophene and silver nanoparticles (PBT/Ag) was used as a heterogeneous catalyst for the reduction of 4-nitrophenol (B140041), an environmentally harmful substance, into the less toxic and industrially useful 4-aminophenol. figshare.comacs.org The composite, which featured uniformly dispersed silver nanoparticles, achieved a 99.9% conversion rate within just 10 minutes and showed good recyclability. figshare.comacs.org
Furthermore, self-assembled cyclopalladated polythiophene imine monolayers have been developed for use in Suzuki coupling reactions, a cornerstone of modern organic synthesis. lidsen.com These catalytic surfaces showed enhanced stability and activity, which could be modulated by doping with different thiophene derivatives during the electrochemical polymerization process. lidsen.com
Table 2: Catalytic Performance of Thiophene-Based Materials
| Catalyst System | Reaction | Key Findings | Reference |
| Polythiophene-Silver (PBT/Ag) Nanocomposite | Reduction of 4-nitrophenol to 4-aminophenol | 99.9% conversion in 10 minutes; Recyclable. | figshare.comacs.org |
| Benzotrithiophene-based COF (BTTh-TZ-COF) | Photocatalytic Hydrogen Evolution | High BET surface area (1437 m²/g⁻¹); Superior activity due to planar structure and efficient charge transfer. | acs.org |
| Cyclopalladated Polythiophene Imine Monolayers | Suzuki Coupling Reaction | High turnover number (TON) of 45,000 mol/molcat; Recyclable for at least 10 cycles. | lidsen.com |
Energy Storage and Supercapacitor Applications
Polythiophenes and their derivatives are highly valued as electrode materials for supercapacitors, a class of energy storage devices known for high power density and long cycle life. tandfonline.comtaylorfrancis.com Their high electrical conductivity, stability, and potential for high pseudocapacitance make them ideal candidates for this application. tandfonline.com
Recent research has highlighted polythiophene derivatives with exceptional performance. A polymer designated as poly(EPE) demonstrated a remarkable specific capacitance of 1342 F/g at a current density of 4.0 A/g. acs.orgnih.gov A symmetric supercapacitor built with this material also delivered high energy and power densities (119.3 Wh/kg and 38.83 kW/kg, respectively) and maintained 92.5% of its capacitance after 50,000 charge-discharge cycles, showcasing outstanding stability. acs.orgnih.gov
As mentioned previously, some thiophene-based materials offer dual functionality. Electrochromic capacitive (ECC) windows can function as both a smart window and a rechargeable energy storage device. rsc.org An ECC window based on a blue polythiophene derivative and polyaniline demonstrated high energy densities of 9.7 and 13.5 Wh/kg in its bleached and colored states, respectively. rsc.org Similarly, quasi-solid-state electrochromic devices based on electropolymerized thiophene-quinoxaline monomers also exhibited specific capacitance, confirming their potential for use in energy-saving smart windows with integrated energy storage. bohrium.com
Table 3: Performance of Thiophene-Based Supercapacitor Materials
| Electrode Material | Specific Capacitance | Energy/Power Density | Cycle Stability | Reference |
| Poly(EPE) | 1342 F/g at 4.0 A/g | 119.3 Wh/kg / 38.83 kW/kg | 92.5% retention after 50,000 cycles | acs.orgnih.gov |
| Polythiophene-Aluminium Oxide (PTHA) | 757 F/g at 30 mV/s | Not Reported | Not Reported | aip.org |
| Polythiophene/MWCNT | 216 F/g at 1 A/g | Not Reported | Good stability over 500 cycles | rsc.orgresearchgate.net |
| Polythiophene (PTSC) | 3.30 mF/cm² | Not Reported | Not Reported | pan.pl |
| ECC Window (PR-Br) | Not applicable | 13.5 Wh/kg / 58.8 kW/kg (colored state) | Stable over 10,000 cycles | rsc.org |
| PThQ-Ph Polymer | 1.58 mF/cm² | Not Reported | Not Reported | bohrium.com |
Future Research Directions and Unresolved Challenges
Development of Green and Sustainable Synthetic Pathways
The transition towards environmentally benign chemical processes is a critical goal in materials science. For thiophene-based polymers, this involves moving away from traditional methods that often rely on toxic reagents and harsh reaction conditions.
Current Research and Challenges:
Control over Supramolecular Assembly and Self-Organization
The performance of materials derived from 3,3'-Bis[2,4-dibromothiophene] is intrinsically linked to their solid-state organization. cmu.edu Controlling the self-assembly of these molecules into well-defined supramolecular structures is therefore a key area of research. cmu.edu
Current Research and Challenges:
Integration of Dibromothiophene Architectures into Multi-component Systems
The properties of dibromothiophene-based materials can be significantly enhanced by integrating them into multi-component systems, such as copolymers and blends. mdpi.comjcu.edu.au
Current Research and Findings:
Table 1: Examples of Dibromothiophene-Based Copolymers and their Applications
| Copolymer System | Monomers | Application | Key Finding |
|---|---|---|---|
| Thienothiophene-Based Copolymers | 3,4-Dibromothiophene (B32776), various acceptor units | Polymer Solar Cells | Enhanced intermolecular charge transfer and improved microphase separation lead to higher power conversion efficiencies. mdpi.com |
| Poly(fluorene-co-thiophene) | 9,9-dihexylfluorene-2,7-bis(trimethyleneborate), 3,4-dibromothiophene | Light-Emitting Diodes | Copolymers exhibit enhanced blue-violet emission and up to a 10-fold increase in external quantum efficiency compared to the homopolymer. jcu.edu.au |
| Donor-Acceptor Copolymers | 2,5-dibromothiophene-3,4-dicarbonyl dichloride, dithienosilole derivatives | Organic Photovoltaics | Fluorine substitution on the acceptor unit can improve photovoltaic performance, although it may be limited by hole transport. rsc.org |
Advanced Theoretical Predictions for Novel Material Performance
Computational modeling and theoretical predictions are becoming increasingly vital in the design and discovery of new materials, offering a way to screen potential candidates and understand their properties before embarking on time-consuming and expensive synthesis. nust.edu.pkmit.edu
Current Research and Challenges:
Scalability and Commercialization Aspects of Derived Technologies
For materials derived from 3,3'-Bis[2,4-dibromothiophene] to have a real-world impact, their synthesis must be scalable, and the resulting technologies must be commercially viable. icevirtuallibrary.com
Current Research and Challenges:
Q & A
Q. What are the optimal synthetic routes for preparing 3,3'-Bis[2,4-dibromothiophene], and how do reaction conditions influence selectivity?
Methodological Answer: The synthesis typically involves sequential bromination and coupling steps starting from 3,4-dibromothiophene. Key steps include:
Bromination : Controlled bromination at specific positions using reagents like N-bromosuccinimide (NBS) under inert atmospheres to avoid over-bromination .
Coupling : Suzuki or Stille coupling reactions to form the bithiophene backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for regioselectivity .
Q. Critical Parameters :
- Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., dehalogenation).
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance coupling efficiency.
- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product with >95% purity.
Q. Which spectroscopic and electrochemical techniques are most effective for characterizing 3,3'-Bis[2,4-dibromothiophene]?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination. Absence of peaks at δ 6.8–7.2 ppm (thiophene protons) indicates complete bromination .
- Cyclic Voltammetry (CV) : Redox potentials reveal electronic properties. For example, reduction peaks at -1.68 V (Ag electrode) and -1.76 V (Au electrode) correlate with electron-withdrawing bromine substituents .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 463.72 [M+H]⁺) confirms molecular formula (C₈H₄Br₄S₂).
Q. Electrochemical Data :
| Electrode | Reduction Potential (V) | Peak Splitting Observed? |
|---|---|---|
| Ag | -1.68 | No |
| Au | -1.76 | Yes |
Advanced Research Questions
Q. How can contradictions in electrochemical reduction potentials (e.g., Au vs. Ag electrodes) be systematically analyzed?
Methodological Answer: Discrepancies in reduction potentials arise from electrode material interactions and molecular conformation. To address this:
Controlled Experiments : Compare CV data across electrodes (Au, Ag, GC) under identical conditions (e.g., 0.1 M TBAPF₆ in acetonitrile) .
Computational Modeling : Density Functional Theory (DFT) calculations predict molecular orbital interactions with electrode surfaces.
In-situ Spectroscopy : Raman or FTIR during electrochemical reactions identifies adsorption-induced conformational changes (e.g., rotation around the thiophene-thiophene bond) .
Q. Case Study :
- Observation : Peak splitting on Au electrodes suggests nucleation effects or conformational rigidity.
- Resolution : Adjust scan rates (e.g., 50–200 mV/s) to distinguish kinetic vs. thermodynamic contributions.
Q. What strategies optimize 3,3'-Bis[2,4-dibromothiophene] for use in conjugated polymers for organic photovoltaics?
Methodological Answer:
Copolymer Design : Incorporate electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge transport. For example, copolymerization with 3,3′-difluoro-2,2′-bithiophene improves open-circuit voltage (V_OC) in solar cells .
Side-Chain Engineering : Alkyl side chains (e.g., 2-butyloctyl) increase solubility and film morphology homogeneity .
Post-Polymerization Modifications : Stille coupling with tin-based monomers tailors bandgap (e.g., 1.5–1.7 eV).
Q. Performance Metrics :
| Polymer | PCE (%) | V_OC (V) | J_SC (mA/cm²) |
|---|---|---|---|
| PDFBTTz | 8.2 | 0.78 | 14.5 |
| Reference (PTB7-Th) | 9.1 | 0.72 | 16.1 |
Q. How do steric and electronic effects influence the reactivity of 3,3'-Bis[2,4-dibromothiophene] in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : Bulky bromine substituents at the 3,3' positions slow transmetallation in Suzuki reactions. Mitigate by using bulky ligands (e.g., SPhos) .
- Electronic Effects : Electron-deficient thiophene rings enhance oxidative addition to Pd(0) catalysts.
- Optimization Protocol :
- Ligand Screening : Test ligands (XPhos, SPhos, DavePhos) for coupling efficiency.
- Solvent Effects : Use high-boiling solvents (e.g., toluene) to sustain reaction temperatures (>100°C).
Q. Reaction Yield Comparison :
| Ligand | Solvent | Yield (%) |
|---|---|---|
| XPhos | THF | 45 |
| SPhos | Toluene | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
